4-(Diethylamino)-2-methyl-5-nitrobenzoic acid
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Overview
Description
4-(Diethylamino)-2-methyl-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a diethylamino group, a methyl group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-methyl-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by the introduction of the diethylamino group through a substitution reaction. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-methyl-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The diethylamino group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(Diethylamino)-2-methyl-5-aminobenzoic acid, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Diethylamino)-2-methyl-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, modulating their activity. The nitro group can undergo redox reactions, influencing cellular processes. The overall effect of the compound depends on its specific interactions with biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2-hydroxybenzoic acid
- 4-(Diethylamino)-2-methylbenzoic acid
- 4-(Diethylamino)-5-nitrobenzoic acid
Uniqueness
4-(Diethylamino)-2-methyl-5-nitrobenzoic acid is unique due to the specific combination of functional groups attached to the benzoic acid core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
4-(diethylamino)-2-methyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-4-13(5-2)10-6-8(3)9(12(15)16)7-11(10)14(17)18/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADAWRGFBCOWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)C)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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